molecular formula C20H36O8 B610268 Propargyl-PEG6-t-butyl ester CAS No. 1355197-95-3

Propargyl-PEG6-t-butyl ester

Cat. No. B610268
M. Wt: 404.5
InChI Key: QNWQLRBFWIUOKY-UHFFFAOYSA-N
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Description

Propargyl-PEG6-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The synthesis of Propargyl-PEG6-t-butyl ester involves the reaction of the propargyl group with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Molecular Structure Analysis

The molecular structure of Propargyl-PEG6-t-butyl ester consists of a propargyl group and a t-butyl protected carboxyl group . The propargyl group can react with azide-bearing compounds or biomolecules to form a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Chemical Reactions Analysis

The chemical reactions involving Propargyl-PEG6-t-butyl ester primarily involve the reaction of the propargyl group with azide-bearing compounds or biomolecules . This reaction, catalyzed by copper, results in the formation of a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

Propargyl-PEG6-t-butyl ester has a molecular weight of 404.5 g/mol . Its molecular formula is C20H36O8 . It is stored at -20°C .

Scientific Research Applications

Synthetic Chemistry

  • Summary of Application : Propargyl-PEG6-t-butyl ester is a heterobifunctional linker . It consists of an alkyne group and a t-butyl protected carboxyl group . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
  • Methods of Application : The alkyne group can participate in copper-catalyzed azide-alkyne Click Chemistry to form a stable triazole linkage . The t-butyl group can be hydrolyzed under acidic conditions .
  • Results or Outcomes : The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Drug Delivery

  • Summary of Application : Propargyl-PEG6-t-butyl ester is used in the field of drug delivery . It is a monodispersed linear PEG (polyethylene glycol), which is often used in drug delivery systems to improve the solubility, stability, and bioavailability of drugs .
  • Results or Outcomes : PEGylation can enhance the pharmacokinetic properties of drugs, increasing their circulation time in the body and improving their efficacy .

Bioconjugation

  • Summary of Application : Propargyl-PEG6-t-butyl ester can be used in bioconjugation . The propargyl group can react with azide-bearing compounds or biomolecules through Click Chemistry to yield a stable triazole linkage .
  • Methods of Application : The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry .
  • Results or Outcomes : The formation of a stable triazole linkage allows for the creation of complex biomolecular structures .

Material Science

  • Summary of Application : Propargyl-PEG6-t-butyl ester can be used in the field of material science . The PEG linker can be used to modify the surface properties of materials .
  • Results or Outcomes : PEGylation can enhance the biocompatibility and reduce the immunogenicity of materials, making them more suitable for biomedical applications .

Proteomics

  • Summary of Application : Propargyl-PEG6-t-butyl ester can be used in the field of proteomics . The propargyl group can react with azide-tagged proteins or peptides through Click Chemistry, allowing for the selective labeling and detection of these biomolecules .
  • Methods of Application : The propargyl group can be reacted with azide-tagged proteins or peptides via copper-catalyzed azide-alkyne Click Chemistry .
  • Results or Outcomes : The formation of a stable triazole linkage allows for the selective labeling and detection of proteins or peptides, which can be useful in various proteomic studies .

Nanotechnology

  • Summary of Application : Propargyl-PEG6-t-butyl ester can be used in the field of nanotechnology . The PEG linker can be used to modify the surface properties of nanoparticles .
  • Results or Outcomes : PEGylation can enhance the stability and biocompatibility of nanoparticles, making them more suitable for various applications, including drug delivery and imaging .

Safety And Hazards

The safety data sheet for a similar compound, Propargyl alcohol, indicates that it is considered hazardous . It is flammable and toxic if swallowed . It can cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It may cause cancer and may cause damage to organs through prolonged or repeated exposure . It is fatal in contact with skin or if inhaled .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O8/c1-5-7-22-9-11-24-13-15-26-17-18-27-16-14-25-12-10-23-8-6-19(21)28-20(2,3)4/h1H,6-18H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWQLRBFWIUOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG6-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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